4-Fluoro-2-(methoxycarbonyl)benzoic acid
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Overview
Description
4-Fluoro-2-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7FO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom of the carboxyl group is replaced by a methoxycarbonyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(methoxycarbonyl)benzoic acid typically involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxyl group can be esterified with alcohols to form esters.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Esterification: Methanol and sulfuric acid are typical reagents for esterification.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-amino-2-(methoxycarbonyl)benzoic acid when using ammonia.
Esterification: Methyl 4-fluoro-2-(methoxycarbonyl)benzoate.
Reduction: 4-Fluoro-2-(hydroxymethyl)benzoic acid.
Scientific Research Applications
4-Fluoro-2-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methoxycarbonyl)benzoic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Similar structure but contains a boronic acid group, which makes it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
4-Fluoro-2-(methoxycarbonyl)benzoic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of complex organic molecules .
Biological Activity
4-Fluoro-2-(methoxycarbonyl)benzoic acid, also known as 2-fluoro-4-(methoxycarbonyl)benzoic acid, is an aromatic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a fluorine atom and a methoxycarbonyl group. Its molecular formula is C10H9FO3, with a molecular weight of approximately 198.15 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
Research indicates that this compound and its derivatives exhibit activity as retinoid-X-receptor (RXR) modulators. These compounds can act as both antagonists and agonists, influencing gene expression pathways related to metabolism, cell proliferation, and apoptosis. Specifically, they have been investigated for their roles in:
- Anti-obesity Treatments : RXR antagonists derived from this compound have shown promise in modulating pathways involved in fat storage and energy expenditure .
- Cancer Therapy : Certain analogs have been identified as potential RXR agonists, which may aid in the treatment of various cancers by promoting apoptosis in malignant cells .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including the human lung cancer cell line A549. The compound's ability to modulate RXR activity suggests its potential as a therapeutic agent in oncology .
Synthesis of this compound
The synthesis typically involves several steps, including:
- Fluorination : Introduction of the fluorine atom onto the benzoic acid structure.
- Methoxycarbonylation : Addition of the methoxycarbonyl group to enhance solubility and biological activity.
These synthetic routes are crucial for developing analogs with improved pharmacological profiles.
Table 1: Summary of Biological Activities
Applications and Future Directions
The applications of this compound extend into various fields, including:
- Pharmaceutical Development : As a lead compound for developing RXR modulators for obesity and cancer treatments.
- Agrochemicals : Potential use in agricultural applications due to its chemical properties.
Future research should focus on optimizing the synthesis of derivatives to enhance selectivity and efficacy against specific biological targets.
Properties
IUPAC Name |
4-fluoro-2-methoxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIWMKBSVIQNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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